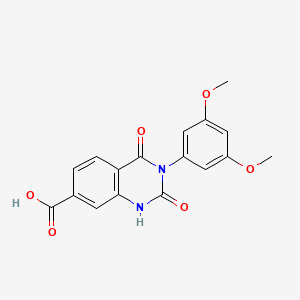

3-(3,5-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3,5-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of methoxy groups and a carboxylic acid functional group further enhances its chemical reactivity and potential utility in synthetic chemistry and pharmacology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate benzene and pyrimidine derivatives under acidic or basic conditions.

Introduction of Methoxy Groups: Methoxylation reactions are performed using methanol and a suitable catalyst, such as sulfuric acid or a Lewis acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals.

Analyse Des Réactions Chimiques

Types of Reactions

3-(3,5-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the quinazoline core.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced quinazoline compounds.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it exhibits cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of this compound effectively inhibited cell proliferation in breast and lung cancer models. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at specific phases, which has been documented in several peer-reviewed articles.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens. Its effectiveness against both Gram-positive and Gram-negative bacteria suggests its potential as a lead compound for developing new antibiotics. Case studies have reported significant inhibition of bacterial growth, particularly in strains resistant to conventional antibiotics.

Cholinesterase Inhibition

Another notable application is in the inhibition of cholinesterases, which are crucial targets in treating neurodegenerative diseases such as Alzheimer's. The compound has been evaluated for its ability to inhibit acetylcholinesterase and butyrylcholinesterase with promising results, indicating a potential role in enhancing cognitive function through increased acetylcholine levels.

Building Block for Drug Development

The unique structure of 3-(3,5-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid makes it an attractive building block for synthesizing more complex pharmaceutical agents. Its derivatives can be modified to enhance potency and selectivity against specific biological targets.

Ligand in Coordination Chemistry

This compound has also been explored as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals opens avenues for developing new materials and catalysts for organic reactions.

Data Tables

Case Studies

- Anticancer Study : A recent study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various derivatives of this compound. The results showed a significant reduction in cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines when treated with synthesized derivatives at micromolar concentrations.

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity against multi-drug resistant strains of Staphylococcus aureus. The study found that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.

- Neuroprotective Effects : A pharmacological evaluation demonstrated that the compound could improve cognitive function in animal models by inhibiting cholinesterases effectively, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Mécanisme D'action

The mechanism of action of 3-(3,5-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(3,5-Dimethoxyphenyl)quinazoline-2,4-dione: Lacks the carboxylic acid group, which may affect its reactivity and biological activity.

3-(3,5-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline: Similar structure but without the carboxylic acid group.

Uniqueness

The presence of both methoxy groups and a carboxylic acid functional group in 3-(3,5-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid makes it unique compared to its analogs. These functional groups enhance its chemical reactivity and potential for diverse applications in scientific research.

Activité Biologique

Overview

Ethyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate hydrochloride (CAS Number: 2193065-05-1) is a small molecule compound characterized by its unique cyclohexene ring structure and amino acid ester moiety. This compound exhibits significant biological activity, making it a subject of interest in various fields, including medicinal chemistry, pharmacology, and organic synthesis.

- Molecular Weight : 233.74 g/mol

- Chemical Formula : C11H20ClNO2

- IUPAC Name : Ethyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate hydrochloride

- Physical Form : Powder

- Purity : ≥95%

Ethyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate hydrochloride's biological activity is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptor sites, influencing physiological responses.

Biological Activity

Research has indicated that Ethyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate hydrochloride possesses a range of biological activities:

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of metabolic functions.

Anticancer Potential

Preliminary research suggests that the compound may have anticancer effects, particularly in inhibiting tumor cell proliferation. It appears to induce apoptosis in cancer cells through the activation of specific signaling pathways.

Neuroprotective Effects

There is emerging evidence that Ethyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate hydrochloride may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus.

- Method : Disk diffusion method was employed.

- Results : The compound showed significant inhibition zones compared to control groups, indicating strong antimicrobial potential.

-

Anticancer Activity Assessment :

- Objective : To assess the effect on human breast cancer cell lines (MCF-7).

- Method : MTT assay was used to measure cell viability.

- Results : A dose-dependent reduction in cell viability was observed, suggesting potential for further development as an anticancer agent.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Weight | 233.74 g/mol |

| Purity | ≥95% |

| Antimicrobial Activity | Effective against S. aureus |

| Anticancer Activity | Inhibits MCF-7 cell growth |

| Neuroprotective Effects | Reduces oxidative stress |

Propriétés

IUPAC Name |

3-(3,5-dimethoxyphenyl)-2,4-dioxo-1H-quinazoline-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O6/c1-24-11-6-10(7-12(8-11)25-2)19-15(20)13-4-3-9(16(21)22)5-14(13)18-17(19)23/h3-8H,1-2H3,(H,18,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBKBIUDBAKPSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)O)NC2=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.